2-ethoxy-1-[(3-fluorophenyl)methoxy]-4-[(E)-2-nitroethenyl]benzene
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Overview
Description
2-ethoxy-1-[(3-fluorophenyl)methoxy]-4-[(E)-2-nitroethenyl]benzene is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
The synthesis of 2-ethoxy-1-[(3-fluorophenyl)methoxy]-4-[(E)-2-nitroethenyl]benzene typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Chemical Reactions Analysis
2-ethoxy-1-[(3-fluorophenyl)methoxy]-4-[(E)-2-nitroethenyl]benzene can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common reagents and conditions for these reactions vary, but they often involve standard laboratory techniques and reagents. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
2-ethoxy-1-[(3-fluorophenyl)methoxy]-4-[(E)-2-nitroethenyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: The compound can be used in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of 2-ethoxy-1-[(3-fluorophenyl)methoxy]-4-[(E)-2-nitroethenyl]benzene involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar compounds to 2-ethoxy-1-[(3-fluorophenyl)methoxy]-4-[(E)-2-nitroethenyl]benzene include other substituted benzene derivatives. These compounds share structural similarities but differ in their functional groups and overall properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-ethoxy-1-[(3-fluorophenyl)methoxy]-4-[(E)-2-nitroethenyl]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4/c1-2-22-17-11-13(8-9-19(20)21)6-7-16(17)23-12-14-4-3-5-15(18)10-14/h3-11H,2,12H2,1H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNGXWSBESUCOH-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C[N+](=O)[O-])OCC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])OCC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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